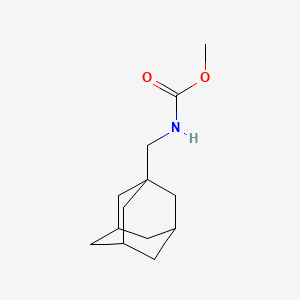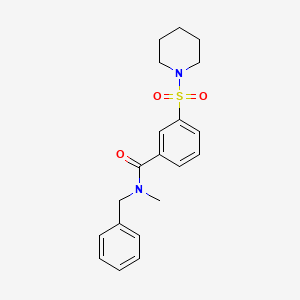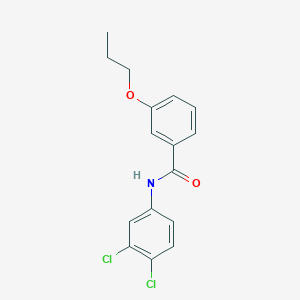![molecular formula C15H18N2OS B4962798 5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide, also known as THIP, is a potent agonist of the GABA-A receptor. It is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mechanism of Action
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory receptor in the brain. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the activity of GABAergic neurons in the brain, leading to the inhibition of neuronal activity. This compound also increases the release of dopamine in the brain, which may contribute to its anxiolytic effects. Additionally, this compound has been found to reduce the activity of glutamatergic neurons, which are involved in excitatory neurotransmission.
Advantages and Limitations for Lab Experiments
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively stable and can be easily synthesized in the laboratory.
However, this compound also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its usefulness in some experiments. Additionally, this compound has been found to have off-target effects on other receptors, which may complicate its interpretation in some studies.
Future Directions
There are several potential future directions for research on 5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide. One area of interest is the development of more selective and stable this compound analogs for therapeutic use. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic and anticonvulsant effects of this compound. Finally, this compound may have potential applications in the treatment of other disorders, such as depression and schizophrenia, which warrant further investigation.
Synthesis Methods
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide can be synthesized by reacting 3-thiophenecarboxylic acid with isopropylamine and 4-pyridineethanamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various disorders such as anxiety, epilepsy, and sleep disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, this compound has been found to improve sleep quality and reduce the time taken to fall asleep in human studies.
properties
IUPAC Name |
5-propan-2-yl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)14-8-13(9-19-14)15(18)17-11(3)12-4-6-16-7-5-12/h4-11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJBOCBJVOSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)



![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)


![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)


![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)